4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline
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Overview
Description
4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline: is an organic compound that features a pyran ring substituted with a methyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-methyl-3,6-dihydro-2H-pyran-3-ol.
Attachment of the Aniline Group: The aniline moiety can be introduced via a nucleophilic substitution reaction where the hydroxyl group of the pyran ring is replaced by an aniline group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The aniline group can participate in substitution reactions, such as the Sandmeyer reaction, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Copper(I) salts (e.g., CuCl, CuBr) are typically used in the Sandmeyer reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halides or other functional groups.
Scientific Research Applications
4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
139091-98-8 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline |
InChI |
InChI=1S/C12H15NO2/c1-9-6-7-14-8-12(9)15-11-4-2-10(13)3-5-11/h2-6,12H,7-8,13H2,1H3 |
InChI Key |
UNCCHEKJDIUEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOCC1OC2=CC=C(C=C2)N |
Origin of Product |
United States |
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